molecular formula C13H16N2O2S B12112557 3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione CAS No. 7668-22-6

3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12112557
CAS No.: 7668-22-6
M. Wt: 264.35 g/mol
InChI Key: WMNBARKUOLCGCS-UHFFFAOYSA-N
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Description

3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that features a benzothiazole core with a cyclohexylimino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione can be achieved through a multicomponent reaction involving malononitrile, benzaldehyde, isoquinoline, and cyclohexylisocyanide. This reaction is typically carried out in dichloromethane at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

7668-22-6

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-cyclohexyl-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C13H16N2O2S/c16-18(17)12-9-5-4-8-11(12)13(15-18)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)

InChI Key

WMNBARKUOLCGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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